Cas no 1505274-03-2 (N-(4-bromo-3-methylphenyl)methylcyclopentanamine)

N-(4-bromo-3-methylphenyl)methylcyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 4-bromo-N-cyclopentyl-3-methyl-
- N-(4-bromo-3-methylphenyl)methylcyclopentanamine
-
- Inchi: 1S/C13H18BrN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
- InChI Key: YCESHWACPAVBKZ-UHFFFAOYSA-N
- SMILES: C1(CNC2CCCC2)=CC=C(Br)C(C)=C1
N-(4-bromo-3-methylphenyl)methylcyclopentanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162376-1.0g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-162376-0.05g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-162376-0.5g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-162376-1000mg |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 1000mg |
$485.0 | 2023-09-22 | ||
Enamine | EN300-162376-10000mg |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 10000mg |
$2085.0 | 2023-09-22 | ||
Enamine | EN300-162376-10.0g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-162376-0.25g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-162376-2.5g |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-162376-250mg |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 250mg |
$447.0 | 2023-09-22 | ||
Enamine | EN300-162376-100mg |
N-[(4-bromo-3-methylphenyl)methyl]cyclopentanamine |
1505274-03-2 | 100mg |
$427.0 | 2023-09-22 |
N-(4-bromo-3-methylphenyl)methylcyclopentanamine Related Literature
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on N-(4-bromo-3-methylphenyl)methylcyclopentanamine
Introduction to N-(4-bromo-3-methylphenyl)methylcyclopentanamine (CAS No. 1505274-03-2)
N-(4-bromo-3-methylphenyl)methylcyclopentanamine, identified by its CAS number 1505274-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation into its pharmacological properties.
The molecular structure of N-(4-bromo-3-methylphenyl)methylcyclopentanamine consists of a cyclopentanamine core appended with a 4-bromo-3-methylphenyl substituent. This unique arrangement suggests that the compound may interact with biological targets in a manner distinct from other structurally related molecules. The presence of both bromine and methyl groups on the aromatic ring enhances the compound's lipophilicity, which can influence its solubility and permeability across biological membranes.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological disorders. N-(4-bromo-3-methylphenyl)methylcyclopentanamine has been explored as a potential lead compound in this context. Preliminary studies indicate that this molecule may possess properties suitable for the treatment of conditions such as depression and anxiety, which are often associated with dysregulation of neurotransmitter systems.
The synthesis of N-(4-bromo-3-methylphenyl)methylcyclopentanamine involves multi-step organic reactions, including bromination, alkylation, and cyclization processes. These synthetic routes require careful optimization to ensure high yield and purity. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and verify the identity of intermediates and the final product.
One of the key areas of research focusing on N-(4-bromo-3-methylphenyl)methylcyclopentanamine is its interaction with serotonin receptors. Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in regulating mood, appetite, and sleep. Compounds that modulate serotonin receptor activity have been widely used in the treatment of various psychiatric disorders. The structural features of N-(4-bromo-3-methylphenyl)methylcyclopentanamine suggest that it may interact with these receptors in a manner that could lead to therapeutic benefits.
Efforts are ongoing to evaluate the pharmacokinetic properties of N-(4-bromo-3-methylphenyl)methylcyclopentanamine. Understanding how the body processes this compound is essential for determining its potential as a drug candidate. Studies have begun to explore its metabolic pathways and excretion rates in animal models, providing valuable insights into its safety and efficacy profiles.
The development of new pharmaceuticals is a complex process that requires extensive testing to ensure that compounds are both safe and effective. N-(4-bromo-3-methylphenyl)methylcyclopentanamine is currently undergoing preclinical trials to assess its potential for treating neurological disorders. These trials aim to gather data on its efficacy, side effects, and optimal dosing regimens.
In conclusion, N-(4-bromo-3-methylphenyl)methylcyclopentanamine (CAS No. 1505274-03-2) represents an intriguing molecule with potential applications in the treatment of neurological disorders. Its unique structural features and preliminary biological activity make it a promising candidate for further research. As scientific understanding continues to evolve, this compound may play a significant role in the development of new therapeutic strategies.
1505274-03-2 (N-(4-bromo-3-methylphenyl)methylcyclopentanamine) Related Products
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)




